
リキシバプタン
概要
説明
リキシバプタンは、経口活性のある非ペプチド選択的バソプレシン2受容体拮抗薬です。セントッサファーマシューティカルズplcの子会社であるパラディオバイオサイエンス社が開発した研究用医薬品として開発されています。 リキシバプタンは現在、最も一般的な多発性嚢胞腎の形態である常染色体優性多発性嚢胞腎(ADPKD)の治療薬として第III相臨床試験中です .
製法
リキシバプタンの合成には、コア構造の調製から始まり、さまざまな官能基を導入するまで、いくつかの段階が含まれます。合成経路には通常、ベンゾジアゼピン誘導体を出発物質として使用することが含まれます。反応条件には、目的の化学変換を達成するために、特定の試薬や溶媒を使用することが含まれます。 リキシバプタンの工業的製造方法は、有害な試薬や溶媒の使用を最小限に抑えながら、収率と純度を最適化するように設計されています .
科学的研究の応用
Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist under investigation for potential therapeutic applications . It belongs to the vaptan class of drugs and is being developed by Centessa Pharmaceuticals . Lixivaptan has received orphan drug designation from the FDA for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) .
Hyponatremia
V2 receptor antagonists, such as lixivaptan, are used to treat euvolemic and hypervolemic hyponatremia because of their aquaretic effects . Lixivaptan was initially in development for treating water retention disorders, particularly hyponatremia associated with congestive heart failure (CHF) and Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH) . Clinical trials, including the BALANCE, LIBRA, and HARMONY trials, have evaluated lixivaptan's effect on serum sodium levels in patients with euvolemic hyponatremia and acute decompensated heart failure .
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Lixivaptan is being investigated as a therapy for ADPKD . ADPKD is characterized by increased intracellular levels of cyclic adenosine monophosphate (cAMP), leading to cellular proliferation and cyst formation in the kidney . As a secondary messenger for vasopressin acting at V2R, cAMP levels can be normalized by V2 receptor antagonists, which can delay cyst growth . Animal studies have demonstrated that treatment with V2 receptor antagonists reduces kidney size and cyst volume in models of PKD. Lixivaptan, specifically, has shown positive effects on cystic disease progression in rat and mouse models of ADPKD .
Hyponatremia
Lixivaptan has undergone Phase 3 clinical trials (BALANCE, LIBRA, HARMONY) focusing on hyponatremia . These trials assessed the impact of lixivaptan on serum sodium levels over a 7-day period in inpatient and outpatient settings .
ADPKD
Lixivaptan is currently in Phase 3 clinical development for the treatment of ADPKD . The ACTION Study (A Phase 3 Study of the Efficacy and Safety of Lixivaptan in Participants with Autosomal Dominant Polycystic Kidney Disease) is a Phase 3 trial designed to assess the efficacy and safety of lixivaptan in ADPKD patients . The trial includes a double-blind, placebo-controlled phase, followed by an open-label phase . The primary objective is to determine if lixivaptan can slow the decline in kidney function, as measured by the estimated glomerular filtration rate (eGFR), over 52 weeks . The study also aims to evaluate the long-term safety and durability of lixivaptan's effects on eGFR over a two-year period . Approximately 1,350 subjects are expected to enroll across more than 200 sites in over 20 countries .
Safety and Tolerability
作用機序
リキシバプタンは、バソプレシン2受容体(V2R)を選択的に拮抗することにより作用を発揮します。この受容体は主に腎臓の集合管にあり、水再吸収を調節する上で重要な役割を果たしています。リキシバプタンは、アルギニンバソプレシンがV2Rに結合するのを阻害することにより、腎臓集合管細胞の頂端膜へのアクアポリン-2チャネルの挿入を阻止します。これにより、遊離水の排泄が増加し(利尿作用)、血清ナトリウムレベルが正常化します。 このメカニズムに関与する分子標的と経路には、バソプレシン-cAMP/PKAシグナル伝達カスケードとアクアポリン-2トラフィッキングの調節が含まれます .
生化学分析
Biochemical Properties
Lixivaptan plays a significant role in biochemical reactions by acting as a vasopressin 2 receptor antagonist. It inhibits the binding of arginine vasopressin to vasopressin receptor 2 in kidney tubular epithelial cells, leading to a net effect of aquaresis, or electrolyte-free water excretion . Lixivaptan interacts with various biomolecules, including the vasopressin receptor 2, cyclic adenosine monophosphate (cAMP), and aquaporin-2 (AQP2). The interaction with vasopressin receptor 2 inhibits the vasopressin-induced increase in cAMP levels, which in turn prevents the phosphorylation of AQP2 and its trafficking to the apical plasma membrane .
Cellular Effects
Lixivaptan has profound effects on various types of cells and cellular processes. In renal collecting duct cells, lixivaptan prevents the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation, thereby inhibiting water reabsorption . This results in increased urine output and reduced water retention. Additionally, lixivaptan has been shown to decrease kidney weight, cysts, and cAMP levels in animal models of polycystic kidney disease, indicating its potential to preserve renal function .
Molecular Mechanism
The molecular mechanism of lixivaptan involves its binding to the vasopressin receptor 2, which inhibits the receptor’s activation by arginine vasopressin . This inhibition prevents the downstream signaling cascade that leads to the increase in cAMP levels and subsequent phosphorylation of AQP2. By blocking this pathway, lixivaptan effectively reduces water reabsorption in the kidneys, leading to increased urine output and decreased water retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lixivaptan have been observed to change over time. Studies have shown that lixivaptan is stable and maintains its efficacy in preventing the vasopressin-induced increase in cAMP levels and AQP2 phosphorylation over extended periods . Long-term studies in animal models have demonstrated that lixivaptan can reduce kidney size and cyst volume, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of lixivaptan vary with different dosages in animal models. In PCK rats, a validated animal model of polycystic kidney disease, low-dose lixivaptan showed a significant reduction in kidney weight, cystic burden, and cAMP levels, along with preserved renal function . Higher doses of lixivaptan were less efficacious, suggesting a threshold effect where optimal dosing is crucial for maximizing therapeutic benefits .
Metabolic Pathways
Lixivaptan is involved in metabolic pathways related to the regulation of water reabsorption in the kidneys. It interacts with the vasopressin receptor 2 and cAMP signaling pathway, which are critical for the regulation of aquaporin-2 trafficking and function . By inhibiting this pathway, lixivaptan effectively reduces water reabsorption and promotes aquaresis .
Transport and Distribution
Lixivaptan is transported and distributed within cells and tissues primarily through its interaction with the vasopressin receptor 2 . It binds to the receptor in kidney tubular epithelial cells, preventing the vasopressin-induced signaling cascade that leads to water reabsorption . This targeted distribution ensures that lixivaptan exerts its effects specifically in the kidneys, where it is needed most.
Subcellular Localization
The subcellular localization of lixivaptan is primarily in the renal collecting duct cells, where it interacts with the vasopressin receptor 2 and aquaporin-2 . By preventing the phosphorylation and trafficking of aquaporin-2 to the apical plasma membrane, lixivaptan effectively reduces water reabsorption and promotes aquaresis . This specific localization ensures that lixivaptan exerts its effects precisely where it is needed to regulate water balance in the body.
準備方法
The synthesis of lixivaptan involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of a benzodiazepine derivative as the starting material. The reaction conditions include the use of specific reagents and solvents to achieve the desired chemical transformations. Industrial production methods for lixivaptan are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
リキシバプタンは、酸化、還元、置換反応などのさまざまなタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。これらの反応から形成される主要な生成物は、特定の反応条件と使用される試薬の種類によって異なります。 たとえば、酸化反応では、ヒドロキシル化誘導体が生成される可能性があり、一方、還元反応では、還元されたアナログが生成される可能性があります .
科学研究への応用
リキシバプタンには、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。化学では、リキシバプタンは、バソプレシン受容体拮抗薬のさまざまな生物学的プロセスへの影響を研究するためのモデル化合物として使用されています。生物学では、リキシバプタンは、バソプレシン受容体が腎臓の機能と水分のバランスで果たす役割を調査するために使用されています。医学では、リキシバプタンは、低ナトリウム血症とADPKDの治療薬として開発されています。 産業では、リキシバプタンは、バソプレシン受容体を標的とした新しい治療薬の開発に使用されています .
類似化合物との比較
リキシバプタンは、バソプレシン受容体拮抗薬、またはバプタンと呼ばれるクラスに属します。このクラスの類似化合物には、トルバプタン、コニバプタン、サタバプタンなどがあります。これらの化合物と比較して、リキシバプタンは、肝毒性のリスクが低く、より好ましい安全性プロファイルを示しています。たとえば、別のV2R拮抗薬であるトルバプタンは、一部の患者で臨床的に有意な肝臓損傷に関連付けられています。 対照的に、リキシバプタンは、前臨床試験および臨床試験で、肝毒性の可能性が低いことが示されています .
生物活性
Lixivaptan is a selective vasopressin V2 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of conditions such as hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This article reviews the biological activity of lixivaptan, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse sources.
Pharmacological Profile
Mechanism of Action
Lixivaptan functions by selectively blocking the vasopressin V2 receptors located in the kidneys. This antagonism inhibits the action of vasopressin, leading to decreased water reabsorption in the renal collecting ducts and increased urine output, a process known as aquaresis. The drug's pharmacokinetics indicate rapid absorption with peak serum concentrations occurring within 1 to 2 hours post-administration and a half-life of approximately 11 hours .
Pharmacodynamics
Initial studies have demonstrated that lixivaptan effectively increases solute-free water clearance and urinary output in patients with heart failure and euvolemic hyponatremia. It has been shown to significantly raise serum sodium levels in these populations . The drug also exhibits a favorable profile regarding liver safety compared to its predecessor, tolvaptan, which is associated with hepatotoxicity .
Phase 3 Clinical Trials
Three major Phase 3 trials have evaluated the efficacy of lixivaptan:
- BALANCE Trial : Focused on patients with heart failure and hyponatremia, this trial assessed the effect of lixivaptan on serum sodium levels over seven days. Results indicated significant improvements in sodium levels compared to placebo .
- LIBRA Trial : This study examined lixivaptan's impact on patients with Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH). The primary endpoint was also serum sodium levels, showing positive outcomes .
- HARMONY Trial : Conducted in outpatient settings, this trial further confirmed the drug's effectiveness in managing hyponatremia associated with heart failure, reinforcing findings from previous studies .
Trial Name | Population | Primary Endpoint | Outcome |
---|---|---|---|
BALANCE | Heart Failure with Hyponatremia | Serum Sodium Levels after 7 days | Significant increase |
LIBRA | SIADH Patients | Serum Sodium Levels | Positive results |
HARMONY | Outpatients with Heart Failure | Serum Sodium Levels | Confirmed effectiveness |
Safety Profile
Lixivaptan has been associated with fewer liver-related adverse events compared to tolvaptan. In clinical studies, patients who transitioned from tolvaptan due to liver issues were able to tolerate lixivaptan without significant elevations in liver enzymes over extended periods .
Case Studies
- ADPKD Management : A notable case involved a patient who developed drug-induced liver injury (DILI) from tolvaptan. Upon switching to lixivaptan for 14 months, there were no alterations in liver chemistry tests, suggesting that lixivaptan may be a safer alternative for managing ADPKD .
- Heart Failure Patients : In a cohort study involving outpatients with heart failure, treatment with lixivaptan resulted in reduced body weight and improved fluid balance alongside standard therapy .
特性
IUPAC Name |
N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHTXRNHTVLQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168472 | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168079-32-1 | |
Record name | Lixivaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lixivaptan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lixivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIXIVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。